molecular formula C12H20O3 B13208145 Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Katalognummer: B13208145
Molekulargewicht: 212.28 g/mol
InChI-Schlüssel: MPCLRCRVHKZOBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable ketone with an ethyl ester in the presence of a base to form the spirocyclic structure . The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 60-100°C)

    Solvent: Common solvents like toluene or ethanol

    Catalysts: Bases such as sodium ethoxide or potassium tert-butoxide

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as:

    Automated reactors: For precise control of reaction parameters

    Purification steps: Including distillation, crystallization, and chromatography to ensure product quality

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones

    Reduction: Reduction reactions can yield alcohols or other reduced forms

    Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)

    Reducing agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Solvents: Common solvents include dichloromethane, ethanol, and water

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can produce carboxylic acids or ketones

    Reduction: Can yield alcohols or alkanes

    Substitution: Can result in various substituted derivatives

Wissenschaftliche Forschungsanwendungen

Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context .

Vergleich Mit ähnlichen Verbindungen

Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
  • 2,4,4-Trimethyl-8-methylene-1-oxaspiro[2.5]octane
  • Diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate

These compounds share similar spirocyclic structures but differ in their functional groups and specific chemical properties.

Eigenschaften

Molekularformel

C12H20O3

Molekulargewicht

212.28 g/mol

IUPAC-Name

ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-4-14-11(13)10-12(15-10)6-5-8(2)7-9(12)3/h8-10H,4-7H2,1-3H3

InChI-Schlüssel

MPCLRCRVHKZOBI-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1C2(O1)CCC(CC2C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.